molecular formula C16H12N2O6S B2760147 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 1987112-76-4

3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

Cat. No.: B2760147
CAS No.: 1987112-76-4
M. Wt: 360.34
InChI Key: YBCSXYPNOUDKCJ-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a sulfonyl group attached to a methoxyphenyl ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Ring: This step often involves electrophilic aromatic substitution reactions where the methoxyphenyl group is introduced using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and pyrimidine derivatives are known to be effective.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid: Lacks the sulfonyl and methoxyphenyl groups, resulting in different chemical properties and reactivity.

    3-[(4-chlorophenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group, which may alter its biological activity and chemical reactivity.

    3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-quinoline-9-carboxylic acid: Contains a quinoline core instead of a pyrido[1,2-a]pyrimidine core, leading to different pharmacological properties.

Uniqueness

The uniqueness of 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenyl sulfonyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S/c1-24-10-4-6-11(7-5-10)25(22,23)13-9-17-14-12(16(20)21)3-2-8-18(14)15(13)19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCSXYPNOUDKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=CC=CN3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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